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Compound of Interest

Compound Name: PROTAC BRM degrader-1

Cat. No.: B12362623 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of PROTAC BRM
degrader-1 for the targeted degradation of the BRM (Brahma/SMARCA2) protein in prostate

cancer cell lines. The provided protocols offer detailed methodologies for key experiments to

assess the efficacy and mechanism of action of this degrader.

Introduction

PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by

hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.

PROTAC BRM degrader-1 is a chemical entity designed to bring the BRM protein into

proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation

of BRM by the proteasome. BRM is a key ATPase subunit of the SWI/SNF chromatin

remodeling complex, which plays a critical role in regulating gene expression. In prostate

cancer, the SWI/SNF complex is implicated in modulating the activity of the androgen receptor

(AR), a key driver of tumor growth.[1][2] Degradation of BRM can therefore disrupt oncogenic

signaling pathways and inhibit cancer cell proliferation.
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The following tables summarize the quantitative data for PROTAC BRM degrader-1 and

similar dual SMARCA2/4 degraders in relevant prostate cancer cell lines.

Table 1: Degradation Potency of PROTAC BRM Degrader-1

Compound Target DC50 Cell Line Reference

PROTAC BRM

degrader-1

(compound 17)

BRM

(SMARCA2)
93 pM Not Specified [3]

PROTAC BRM

degrader-1

(compound 17)

BRG1

(SMARCA4)
4.9 nM Not Specified [3]

PROTAC

BRM/BRG1

degrader-1

(Example 253)

BRM

(SMARCA2)
10-100 nM Not Specified [4][5]

PROTAC

BRM/BRG1

degrader-1

(Example 253)

BRG1

(SMARCA4)
> 1 µM Not Specified [4][5]

Table 2: Anti-proliferative Activity of a mSWI/SNF ATPase Degrader

Compound Cell Line IC50 Classification Reference

AU-24118 VCaP < 100 nM Sensitive [6]

Signaling Pathway
The degradation of BRM by PROTAC BRM degrader-1 impacts the function of the SWI/SNF

chromatin remodeling complex, which in turn affects the transcriptional activity of key

oncogenic drivers in prostate cancer, such as the androgen receptor (AR).
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Caption: Mechanism of action of PROTAC BRM degrader-1 in prostate cancer cells.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of PROTAC
BRM degrader-1 on prostate cancer cells.

Prostate Cancer Cell Culture
Cell Lines: LNCaP and VCaP are commonly used androgen-sensitive prostate cancer cell

lines.

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.
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Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Western Blotting for BRM Degradation
This protocol is used to quantify the degradation of BRM protein following treatment with the

PROTAC degrader.

Western Blotting Workflow

1. Cell Treatment:
Treat prostate cancer cells

with PROTAC BRM degrader-1
(e.g., 0.1, 1, 10, 100 nM)

for 2-24 hours.

2. Cell Lysis:
Harvest and lyse cells

in RIPA buffer with
protease and phosphatase

inhibitors.

3. Protein Quantification:
Determine protein concentration

using a BCA assay.

4. SDS-PAGE:
Separate protein lysates
by SDS-polyacrylamide

gel electrophoresis.

5. Protein Transfer:
Transfer separated proteins

to a PVDF membrane.

6. Immunoblotting:
Probe membrane with primary
antibodies against BRM and a
loading control (e.g., GAPDH).

7. Detection:
Incubate with HRP-conjugated

secondary antibodies and detect
using an enhanced chemiluminescence

(ECL) substrate.

8. Analysis:
Quantify band intensity to
determine the extent of

BRM degradation.

Click to download full resolution via product page

Caption: A streamlined workflow for Western Blot analysis.

Cell Plating: Seed 1 x 10^6 prostate cancer cells in 6-well plates and allow them to adhere

overnight.

Treatment: Treat cells with increasing concentrations of PROTAC BRM degrader-1 (e.g., 0.1

nM to 1 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g.,

DMSO).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay kit.

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide

gel and perform electrophoresis.
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Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRM

(SMARCA2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection reagent and an imaging system.

Analysis: Quantify the band intensities using image analysis software and normalize the

BRM signal to the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically

active cells.

Cell Seeding: Seed prostate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow

them to attach overnight.

Treatment: Treat the cells with a range of concentrations of PROTAC BRM degrader-1 for

72-96 hours.

Assay Procedure:

Equilibrate the plate and reagents to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50

values using a non-linear regression analysis.

Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Treatment: Treat prostate cancer cells with PROTAC BRM degrader-1 at

concentrations around the determined IC50 for 24-48 hours.

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and

Propidium Iodide (PI) according to the manufacturer's protocol.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of

apoptosis induction.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the

conditions for their specific experimental setup and cell lines. Always refer to the

manufacturer's instructions for specific reagents and kits.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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